

Application Note: Spectrophotometric Analysis of Levocloperastine Fendizoate

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Compound of Interest

Compound Name: *Levocloperastine fendizoate*

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Introduction

Levocloperastine fendizoate is a non-narcotic cough suppressant that exhibits a dual mechanism of action, targeting both the central cough center and the peripheral tracheobronchial tree.^[1] The accurate and reliable quantification of **levocloperastine fendizoate** in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring dosage uniformity.^[1] This application note describes a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the determination of **levocloperastine fendizoate**. The method has been validated in accordance with ICH guidelines, demonstrating its suitability for routine analysis.^[1]

Principle

The quantitative determination of **levocloperastine fendizoate** is based on the measurement of its absorbance in a suitable solvent at its wavelength of maximum absorbance (λ_{max}).^[1] **Levocloperastine fendizoate** exhibits a distinct ultraviolet (UV) absorption profile that allows for its quantification using spectrophotometry.^[1] The method relies on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.^[2] ^[3]

Data Presentation

The performance of the described spectrophotometric method has been validated, and the key quantitative data are summarized in the tables below for easy comparison and assessment of the method's suitability.

Table 1: Method Validation Parameters

Parameter	Result	Reference
Wavelength of Maximum Absorbance (λ_{max})	350 nm	[1] [2]
Linearity Range	2 - 10 $\mu\text{g/mL}$	[1] [2]
Correlation Coefficient (r^2)	> 0.99	[2]
Regression Equation	$y = 0.039x - 0.001$	[2]
Molar Absorptivity	395.93	[2]
Limit of Detection (LOD)	1.012 $\mu\text{g/mL}$	[2]
Limit of Quantification (LOQ)	3.036 $\mu\text{g/mL}$	[2]
Percentage Recovery	$99.752 \pm 0.6653 \%$	[2]
Precision (%RSD)	1.2057 ± 0.01214	[2]

Note: The precision is reported against a label claim of 708mg/100ml.

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric analysis of **levocloperastine fendizoate**.

Instrumentation and Reagents

- Instrumentation: A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm, equipped with a pair of 1 cm matched quartz cells.[\[1\]](#)
- Reagents and Materials:

- **Levocloperastine Fendizoate** working standard[1]
- Methanol (AR Grade)[1]
- Sodium Hydroxide (NaOH), 0.1N solution[1]
- Whatman filter paper #41[1]
- Volumetric flasks and pipettes

Preparation of Standard Stock Solution

- Accurately weigh 25 mg of the **Levocloperastine fendizoate** working standard.[1]
- Transfer the weighed standard into a 50 mL volumetric flask.[1]
- Dissolve the standard in methanol and make up the volume to 50 mL with methanol to obtain a concentration of 0.5 mg/mL (500 μ g/mL).[1]

Preparation of Working Standard Solutions and Calibration Curve

- From the standard stock solution, prepare a series of dilutions in 0.1N NaOH to obtain concentrations ranging from 2 μ g/mL to 10 μ g/mL.[1][2]
- Scan each dilution using the UV-Vis spectrophotometer over the wavelength range of 200-400 nm against a 0.1N NaOH blank to determine the wavelength of maximum absorbance (λ_{max}). The λ_{max} for **levocloperastine fendizoate** is 350 nm.[1][2]
- Measure the absorbance of each working standard solution at 350 nm.[1]
- Plot a calibration curve of absorbance versus concentration (μ g/mL).[1]

Preparation of Sample Solution (from Pharmaceutical Suspension)

- Accurately measure a volume of the suspension equivalent to a known amount of **levocloperastine fendizoate**.

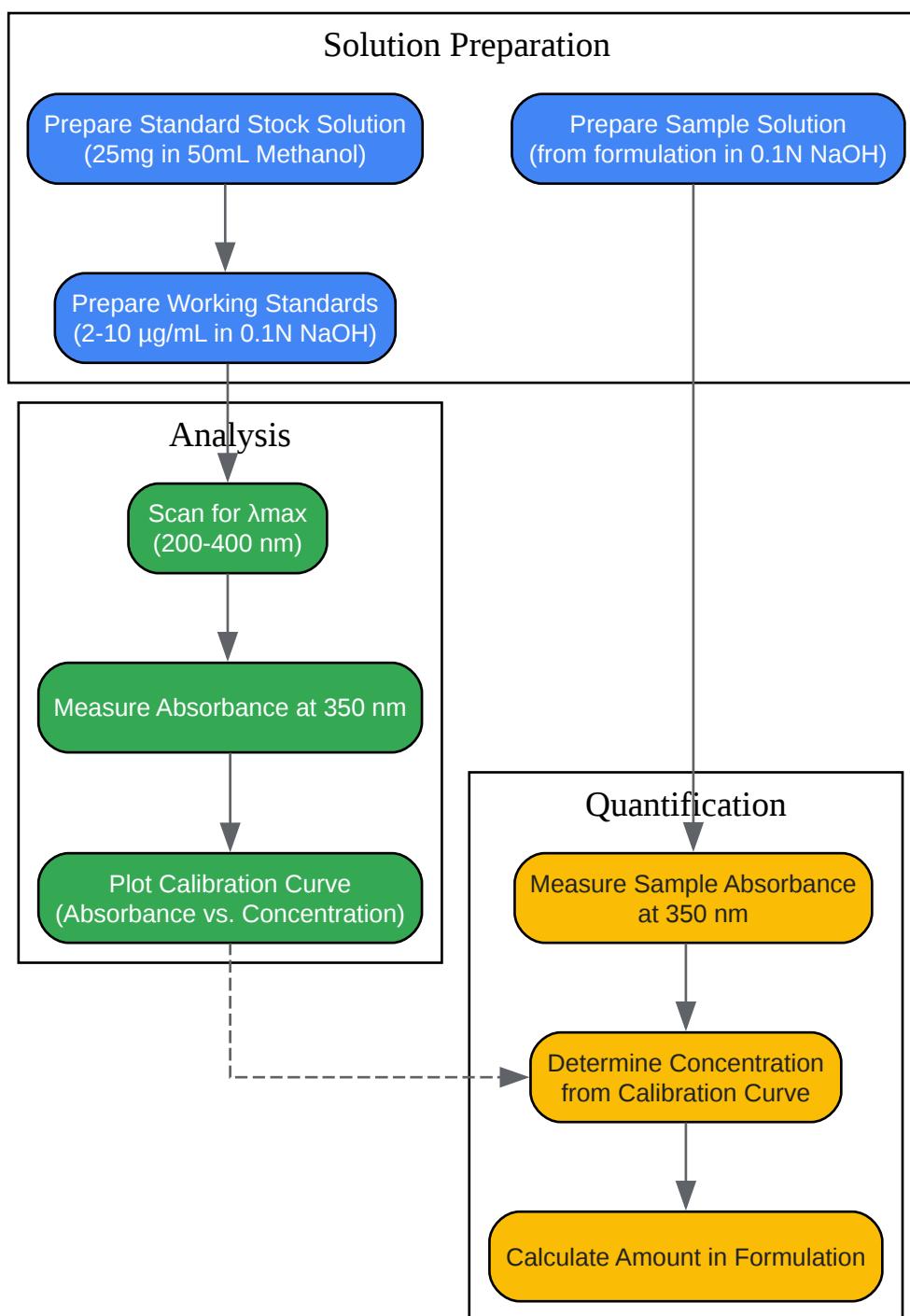
- Transfer the sample to a suitable volumetric flask.
- Add a small amount of methanol and sonicate to ensure complete dissolution of the active ingredient.
- Make up the volume with 0.1N NaOH.
- Filter the solution using Whatman filter paper #41.
- Further dilute the filtrate with 0.1N NaOH to obtain a final concentration within the linearity range (2-10 μ g/mL).

Analysis of Sample Solution

- Measure the absorbance of the final sample solution at 350 nm against a 0.1N NaOH blank. [1]
- Determine the concentration of levocloperastine in the sample solution from the calibration curve.[1]
- Calculate the amount of **levocloperastine fendizoate** in the pharmaceutical formulation.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the spectrophotometric analysis of **levocloperastine fendizoate**.



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Caption: Experimental workflow for spectrophotometric analysis.

Conclusion

The developed UV-Vis spectrophotometric method is simple, sensitive, accurate, and precise for the determination of **levocloperastine fendizoate** in both bulk and pharmaceutical dosage forms.[1][2] This method is suitable for routine quality control analysis and offers a cost-effective alternative to more complex chromatographic techniques.[1] The validation results confirm that the method adheres to the standards set by the ICH guidelines.[1]

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